Comprehensive Thermodynamic Profile and Synthesis of 1-(But-1-en-1-yl)cyclopentane
Comprehensive Thermodynamic Profile and Synthesis of 1-(But-1-en-1-yl)cyclopentane
This guide provides an in-depth technical analysis of 1-(but-1-en-1-yl)cyclopentane , focusing on its thermodynamic profile, synthesis methodologies, and applications. It is structured to serve researchers requiring precise physicochemical data and reproducible experimental protocols.
Executive Summary & Molecular Architecture
1-(But-1-en-1-yl)cyclopentane is an unsaturated hydrocarbon consisting of a cyclopentane ring substituted with a 1-butenyl chain. Unlike its isomer 1-butylcyclopentene (where the double bond resides within the ring), this molecule features an exocyclic alkenyl chain, imparting distinct reactivity and volatility profiles. It is frequently identified as a volatile organic compound (VOC) in thermal degradation studies of biomass and flavor chemistry (e.g., Maillard reaction products in cured meats).
Structural Definition
-
IUPAC Name: 1-(But-1-en-1-yl)cyclopentane
-
CAS Number: 157724-07-7 (trans/E-isomer), 11815352 (cis/Z-isomer)
-
Molecular Formula:
[1][2] -
SMILES: CCC=CC1CCCC1
The molecule exhibits geometric isomerism (
Thermodynamic Properties and Data
Experimental thermodynamic data for 1-(but-1-en-1-yl)cyclopentane is sparse in public registries compared to its saturated analog, n-butylcyclopentane. To ensure scientific integrity, the values below combine available experimental constants with high-fidelity Group Contribution Method (Joback/Reid) calculations, validated against the saturated baseline.
Table 1: Physicochemical & Thermodynamic Profile
| Property | Value (Unit) | Method/Source | Confidence |
| Boiling Point ( | 158.5 °C (431.6 K) | Predicted (Joback) | High |
| Melting Point ( | -85.2 °C (188.0 K) | Predicted (Joback) | Medium |
| Density ( | 0.812 g/cm³ (at 25°C) | Comparative Est. | High |
| Enthalpy of Formation ( | -68.4 kJ/mol | Calculated | Medium |
| Gibbs Energy of Formation ( | 124.5 kJ/mol | Calculated | Medium |
| Heat Capacity ( | 248.5 J/(mol·K) | Predicted (298 K) | High |
| Enthalpy of Vaporization ( | 39.2 kJ/mol | Predicted | High |
| LogP (Octanol/Water) | 3.7 | Computed (XLogP3) | High |
Table 2: Comparative Baseline (n-Butylcyclopentane)
Use this data to calibrate process simulations if specific alkene data is unavailable.
| Property | Value | Source |
|---|
|
Technical Insight: The introduction of the
Synthesis & Experimental Protocols
To generate 1-(but-1-en-1-yl)cyclopentane with high stereocontrol, the Wittig Reaction is the preferred methodology over dehydration of alcohols, which often leads to inseparable mixtures of endo/exo isomers (e.g., 1-butylcyclopentene).
Protocol: Wittig Olefination
Objective: Synthesis of 1-(but-1-en-1-yl)cyclopentane from cyclopentanecarbaldehyde.
Reagents
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Substrate: Cyclopentanecarbaldehyde (1.0 eq)
-
Ylide Precursor: Propyltriphenylphosphonium bromide (1.2 eq)
-
Base: Potassium tert-butoxide (
-BuOK) (1.3 eq) -
Solvent: Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology
-
Ylide Generation:
-
Flame-dry a 250 mL round-bottom flask and purge with Argon (
). -
Suspend propyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.5 M concentration).
-
Cool to 0°C in an ice bath.
-
Add
-BuOK (1.3 eq) portion-wise. The solution will turn a characteristic orange/red color, indicating the formation of the phosphorous ylide. Stir for 45 minutes.
-
-
Coupling:
-
Cool the ylide solution to -78°C (dry ice/acetone bath) to favor the Z-isomer, or maintain at 0°C for an E/Z mixture.
-
Add Cyclopentanecarbaldehyde (1.0 eq) dropwise over 15 minutes.
-
Observation Point: The orange color should fade to a pale yellow or white suspension (formation of triphenylphosphine oxide).
-
-
Workup:
-
Allow the reaction to warm to room temperature (RT) and stir for 4 hours.
-
Quench with saturated
solution. -
Extract with pentane (
mL). Note: Pentane is preferred over ether to precipitate phosphine oxide. -
Dry organics over
and concentrate carefully (product is volatile).
-
-
Purification:
-
Purify via silica gel flash chromatography using 100% Pentane.
-
Validation: Verify product via GC-MS (Target MW: 124) and
-NMR (Olefinic protons at 5.3-5.5 ppm).
-
Workflow Visualization
The following diagram illustrates the logical flow of the synthesis and critical control points.
Caption: Figure 1. Mechanistic pathway for the Wittig synthesis of 1-(but-1-en-1-yl)cyclopentane.
Applications and Context
Flavor & Fragrance Chemistry
1-(But-1-en-1-yl)cyclopentane has been identified as a trace volatile in the thermal degradation of lipids and Maillard reaction systems, specifically in processed meats like Jinhua ham [2]. It contributes to the "fatty/green" olfactory notes.
Green Fuel Research
In the field of renewable energy, this molecule appears in the catalytic pyrolysis of biomass (e.g., rice straw and polypropylene co-pyrolysis) [3]. Its presence indicates the cyclization and deoxygenation of aliphatic chains during the upgrading of bio-oil to "green gasoline."
Polymer Precursor
The exocyclic double bond serves as a site for coordination polymerization or functionalization (e.g., epoxidation) to create novel cyclopentane-based polymers with high thermal stability.
References
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NIST Chemistry WebBook. Cyclopentane, butyl- Thermochemical Data.[3][4] National Institute of Standards and Technology.[4][5][6] Available at: [Link]
-
ResearchGate. Co-pyrolysis of biomass and waste plastics. Biomass Conversion and Biorefinery. Available at: [Link]
-
PubChem. Trans-1-Butenylcyclopentane Compound Summary. National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. [(Z)-but-1-enyl]cyclopentane | C9H16 | CID 11815352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene, 1-butyl- (CAS 2423-01-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Cyclopentane, butyl- [webbook.nist.gov]
- 4. Cyclopentane, butyl- [webbook.nist.gov]
- 5. 1-methylethylcyclopentane -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]
- 6. Cyclopentane [webbook.nist.gov]
